molecular formula C19H18ClN5O3 B12186214 [4-chloro-2-(1H-tetrazol-1-yl)phenyl](6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

[4-chloro-2-(1H-tetrazol-1-yl)phenyl](6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B12186214
M. Wt: 399.8 g/mol
InChI Key: GLGDOOCHUAGILX-UHFFFAOYSA-N
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Description

4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is a heterocyclic compound featuring a tetrazole moiety linked to a chlorophenyl group and a 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold.

Properties

Molecular Formula

C19H18ClN5O3

Molecular Weight

399.8 g/mol

IUPAC Name

[4-chloro-2-(tetrazol-1-yl)phenyl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C19H18ClN5O3/c1-27-17-7-12-5-6-24(10-13(12)8-18(17)28-2)19(26)15-4-3-14(20)9-16(15)25-11-21-22-23-25/h3-4,7-9,11H,5-6,10H2,1-2H3

InChI Key

GLGDOOCHUAGILX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4)OC

Origin of Product

United States

Preparation Methods

Method 2.1: Ugi-Azide Multicomponent Reaction (MCR)

A convergent approach combining oxo-components, amines, carboxylic acids, and isocyanides.

Reagents/Conditions Product Yield Reference
Methanol, 2,2-dimethoxyethylamine, trimethylacetic acid, isocyanideIsoquinoline derivatives (e.g., 6 in)70–90%
Dioxane, 6 M HCl, refluxCyclization to tetrazole-fused isoquinoline45–82%

Key Insight : Protection of secondary amines (e.g., tosyl groups) improves cyclization efficiency.

Method 2.2: Direct Cyclization

Alternative routes involve condensation of aldehydes with amines, followed by acid-mediated cyclization.

Reagents/Conditions Product Yield Reference
LiOH, THF/MeOH, RTEthyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (A126434 )87%
DBU, CDI, THF, refluxPentane-1,5-diyl bis(3-(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate (A601200 )97%

Note : Methanolysis or hydrolysis steps are critical for ester-to-carboxylic acid conversion.

Preparation of the 4-Chloro-2-(1H-tetrazol-1-yl)phenyl Group

Reagents/Conditions Product Yield Reference
Hydroxylamine HCl, NaNO₂, HCl, 0°C2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate90–98%
DMSO, 80–85°C, 20hTetrazole derivatives (e.g., III-1 )70.4%

Critical Factors :

  • Solvent : DMSO enhances reaction efficiency but requires careful temperature control.

  • Catalysts : Tri-n-butyltin azide alternatives reduce byproducts.

Method 3.2: Multicomponent Reactions (MCRs)

Alternative routes for tetrazole synthesis, though less common for this specific compound.

Reagents/Conditions Product Yield Reference
TMS-azide, isocyanides, MeOH, RTIndole-tetrazoles via UT-4CR47–71%

Ketone Linkage Formation

The ketone bond is typically formed via acylation or coupling reactions.

Method 4.1: Friedel-Crafts Acylation

Limited applicability due to electron-withdrawing groups but viable under specific conditions.

Method 4.2: Nucleophilic Acyl Substitution

Preferred method for electron-deficient aromatic systems.

Reagents/Conditions Product Yield Reference
Acyl chloride, THF, room temperatureKetone-linked isoquinoline derivativesN/A

Example : Reaction of 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl with 4-chloro-2-tetrazolylbenzoyl chloride.

Purification and Characterization

Crystallization and chromatography are essential for isolating pure compounds.

General Purification Workflow

  • Workup : EtOAc/H₂O extraction, brine wash.

  • Crystallization : Ethyl acetate, acetone, or toluene.

  • Chromatography : Silica gel (EtOAc/hexane) for final purification.

Critical Data and Reaction Optimization

Table 1: Tetrazole Formation Conditions

Method Reagents Temp Time Yield Reference
Nitrile-to-tetrazoleNH₂OH·HCl, NaNO₂, HCl0–5°C8–18h90–98%
Hydroxylamine in DMSONH₂OH·HCl, Na₂CO₃, DMSO80–85°C20h70.4%
Azide couplingTMS-azide, isocyanides, MeOHRT24h47–71%

Table 2: Dihydroisoquinoline Synthesis

Method Reagents Temp Time Yield Reference
Ugi-Azide MCROxo-component, amine, acid, isocyanideRT18h70–90%
Cyclization with CDI/DBUCDI, DBU, THF, reflux66°C2h97%

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1H-tetrazol-1-yl)phenyl-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like ammonia or sodium alkoxides for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-2-(1H-tetrazol-1-yl)phenyl-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it a valuable intermediate in synthetic chemistry.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for studying protein-ligand interactions and enzyme inhibition.

Medicine

In medicine, 4-chloro-2-(1H-tetrazol-1-yl)phenyl-yl)methanone is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, and it is studied for its potential as a drug candidate.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism of action of 4-chloro-2-(1H-tetrazol-1-yl)phenyl-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetrazole ring and isoquinoline moiety are key structural features that enable these interactions, allowing the compound to modulate signaling pathways and biochemical processes.

Comparison with Similar Compounds

Structural Analogues
2.1.1. Triazole-Based Derivatives

The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a triazole core but differs in substituents and scaffold. Key distinctions:

  • Functional Groups: The triazole derivative includes sulfonyl and fluorophenyl groups, whereas the target compound features tetrazole and dihydroisoquinoline.
  • Synthetic Approach: The triazole derivative was synthesized via sodium ethoxide-mediated coupling in ethanol . Similar methods might apply to tetrazole derivatives, but the absence of direct evidence limits this inference.
2.1.2. Chlorophenyl Methanone Derivatives

The compound (4-chloro-2-(methylamino)phenyl)(phenyl)methanone () shares a chlorophenyl-methanone backbone but lacks the tetrazole and dihydroisoquinoline moieties. Key differences:

  • Molecular Complexity: The target compound has a higher molecular weight (~385–400 g/mol estimated) compared to 245.7 g/mol for the simpler methanone .
Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Property Target Compound (Estimated) Triazole Derivative Chlorophenyl Methanone
Molecular Formula C₂₃H₂₁ClN₄O₃ C₂₈H₂₀F₂N₃O₃S C₁₄H₁₂ClNO
Molecular Weight (g/mol) ~418 531.6 245.7
LogP (Lipophilicity) ~2.5–3.0 Not reported 3.69
Polar Surface Area (Ų) ~80–90 Not reported 29.1

Key Observations :

  • The target compound’s tetrazole and methoxy groups likely reduce LogP compared to the chlorophenyl methanone (), balancing lipophilicity and solubility.
  • The dihydroisoquinoline scaffold may enhance binding to aromatic-rich biological targets (e.g., kinases) compared to simpler methanones.

Biological Activity

The compound 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H22ClN6O and features a unique combination of a tetrazole ring and a methanone moiety attached to a phenyl group. The presence of chlorine and methoxy groups contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. Specifically, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including resistant strains. For example, a study highlighted the synthesis of tetrazole derivatives that demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has also explored the anticancer potential of related isoquinoline derivatives. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Notably, compounds with similar structural characteristics have been reported to inhibit tumor growth in vivo models .

Neuroprotective Effects

The neuroprotective effects of isoquinoline derivatives have been documented in several studies. These compounds may exert their effects by modulating neurotransmitter levels and exhibiting antioxidant properties. For instance, research indicates that certain isoquinoline derivatives can protect neuronal cells from oxidative stress-induced apoptosis .

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been found to inhibit key enzymes involved in cellular processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammation and cancer progression.
  • Receptor Modulation : The interaction with various receptors, including GABA receptors and serotonin receptors, has been suggested as a pathway for neuroprotective effects.
  • Oxidative Stress Reduction : The antioxidant properties of these compounds help in reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Study on Antibacterial Activity : A recent study synthesized several tetrazole derivatives and evaluated their antibacterial properties against clinical isolates. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Study : Another investigation assessed the anticancer activity of isoquinoline derivatives in human cancer cell lines. The study reported significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialTetrazole DerivativesEffective against S. aureus, E. coli
AnticancerIsoquinoline DerivativesInduced apoptosis in cancer cells
NeuroprotectiveIsoquinoline DerivativesReduced oxidative stress; protected neuronal cells

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